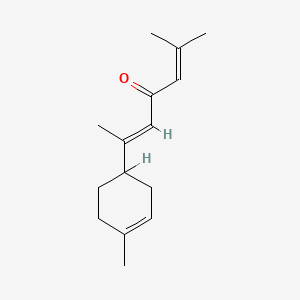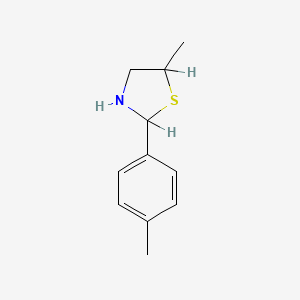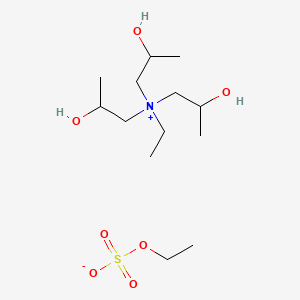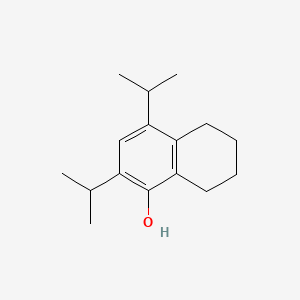
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one is an organic compound with the molecular formula C15H22O. It is a colorless to pale yellow liquid with a fruity aroma. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-cyclohexen-1-ylmethanol with 2-methyl-1,3-butadiene in the presence of a strong acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-methyl-3-cyclohexen-1-ylmethanol followed by a dehydration reaction to form the desired product. The process is optimized for high yield and purity, with reaction conditions carefully controlled to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, altering their activity and leading to various biochemical effects. The compound’s double bonds and functional groups play a crucial role in its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: An organic compound with similar structural features but different functional groups.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound with a similar cyclohexene ring structure
Uniqueness
2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
532-64-9 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(5E)-2-methyl-6-(4-methylcyclohex-3-en-1-yl)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+ |
Clave InChI |
OJEFBZMKKJTKKK-JLHYYAGUSA-N |
SMILES isomérico |
CC1=CCC(CC1)/C(=C/C(=O)C=C(C)C)/C |
SMILES canónico |
CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)







![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)



